molecular formula C9H15Br B14701290 Bicyclo[3.3.1]nonane, 1-bromo- CAS No. 15292-76-9

Bicyclo[3.3.1]nonane, 1-bromo-

Cat. No.: B14701290
CAS No.: 15292-76-9
M. Wt: 203.12 g/mol
InChI Key: TUBDWQVBXFHXSS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bicyclo[3.3.1]nonane, 1-bromo- typically involves the bromination of bicyclo[3.3.1]nonane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the bicyclo[3.3.1]nonane, followed by the addition of a bromine atom to the resulting radical .

Industrial Production Methods: Industrial production of bicyclo[3.3.1]nonane, 1-bromo- may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.3.1]nonane, 1-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Bicyclo[3.3.1]nonane derivatives with different functional groups.

    Elimination: Bicyclo[3.3.1]nonene.

    Oxidation: Bicyclo[3.3.1]nonanone.

    Reduction: Bicyclo[3.3.1]nonane.

Scientific Research Applications

Bicyclo[3.3.1]nonane, 1-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane, 1-bromo- depends on its specific application. In chemical reactions, it acts as a source of bromine radicals or as a substrate for nucleophilic substitution. In biological systems, its activity may involve interactions with cellular targets, enzymes, or receptors, leading to specific biological effects. The exact molecular targets and pathways can vary based on the derivative and its intended use .

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane: The parent hydrocarbon without the bromine atom.

    Bicyclo[3.3.1]nonanone: The ketone derivative.

    Bicyclo[3.3.1]nonanol: The alcohol derivative.

Uniqueness: Bicyclo[3.3.1]nonane, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom makes it a versatile intermediate for further functionalization and enables specific reactions that are not possible with the parent hydrocarbon or other derivatives .

Properties

IUPAC Name

1-bromobicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBDWQVBXFHXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348507
Record name bicyclo[3.3.1]nonane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15292-76-9
Record name bicyclo[3.3.1]nonane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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